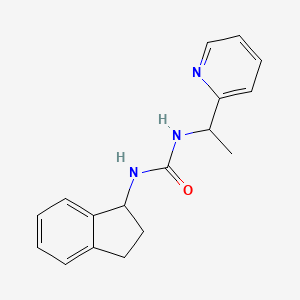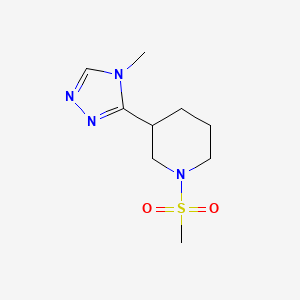![molecular formula C15H22N2O B7526402 cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a derivative of the natural compound, ketamine, which has been used as an anesthetic for many years. CPP is a non-competitive NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. This property of CPP has made it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a non-competitive NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can modulate the activity of various neurotransmitters and signaling pathways in the brain.
Biochemical and Physiological Effects:
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects in animal models. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can also modulate the activity of various signaling pathways, such as the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can modulate the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, which play a crucial role in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can modulate the activity of NMDA receptors without affecting other receptors. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is also relatively stable and can be easily synthesized in the lab. However, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone also has some limitations. It can have off-target effects, which means it can affect other receptors and signaling pathways. In addition, cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can have variable effects depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One direction is to study the role of cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another direction is to develop more selective and potent NMDA receptor antagonists that can modulate the activity of NMDA receptors without affecting other receptors. Finally, there is a need to develop better methods for delivering cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone to the brain, such as nanoparticle-based drug delivery systems, to improve its therapeutic potential.
Métodos De Síntesis
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(1H-pyrrol-2-yl)pyrrolidine, which is then reacted with cyclohexanone in the presence of a reducing agent to obtain cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. The final product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used to study the role of NMDA receptors in learning and memory, addiction, and depression.
Propiedades
IUPAC Name |
cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(12-6-2-1-3-7-12)17-11-5-9-14(17)13-8-4-10-16-13/h4,8,10,12,14,16H,1-3,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKRFTYLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)

